molecular formula C18H22FN5O B2567852 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 2034619-60-6

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2567852
CAS No.: 2034619-60-6
M. Wt: 343.406
InChI Key: BXRIHRVYQXBQCS-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted with a 4-fluorophenyl group at the carboxamide nitrogen and a 3-cyclopropyl-1-methylpyrazole moiety at the piperazine C4 position. Piperazine carboxamides are widely explored in medicinal chemistry due to their modularity and ability to engage in hydrogen bonding and π-π interactions, making them suitable for targeting enzymes or receptors with well-defined binding pockets.

Properties

IUPAC Name

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-22-17(12-16(21-22)13-2-3-13)23-8-10-24(11-9-23)18(25)20-15-6-4-14(19)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRIHRVYQXBQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Carboxamide Derivatives

Compound Name Substituents at Piperazine C4 Position Carboxamide N-Substituent Key Structural Differences References
Target Compound 3-Cyclopropyl-1-methylpyrazole 4-Fluorophenyl Cyclopropane introduces steric hindrance
(S)-4-(4-Fluorophenyl)-N-(5-Methyl-8-(4-Methylpiperazin-1-yl)-THN-2-yl) (43) 4-Fluorophenyl Tetrahydronaphthalene amine Bulky tetrahydronaphthalene moiety
N-(4-Fluorophenyl)-4-(3-(3-Oxo-2,3-Dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl) 3-(3-Oxo-benzooxazin-4-yl)propanoyl 4-Fluorophenyl Extended propanoyl linker with benzooxazine
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-carboxamide Ethyl 4-Chlorophenyl Simple alkyl substitution vs. heterocycle
  • Cyclopropane vs. Alkyl/Aromatic Substituents: The target compound’s cyclopropyl group on the pyrazole ring distinguishes it from ethyl (e.g., ) or aromatic substituents (e.g., ).
  • 4-Fluorophenyl vs. 4-Chlorophenyl : The 4-fluorophenyl group in the target compound and compound 43 offers enhanced electronegativity and metabolic stability compared to 4-chlorophenyl analogs .

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Target Compound : While direct activity data for the target compound are unavailable, structurally related piperazine carboxamides exhibit inhibitory activity against kinases or G protein-coupled receptors (GPCRs) . The 4-fluorophenyl group is a common pharmacophore in CNS-targeting agents due to its blood-brain barrier permeability .
  • Compound 43 : A tetrahydronaphthalene-containing analog (43) showed activity as a kinase inhibitor, with the bulky tetrahydronaphthalene group likely occupying hydrophobic pockets in the target protein .
  • Compound 22d: The benzooxazine-propanoyl derivative (22d) demonstrated moderate activity in enzyme inhibition assays, suggesting that extended linkers with heterocycles may balance potency and solubility .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL)
Target Compound C19H23FN6O 370.43 2.8 ~50 (PBS, pH 7.4)
Compound 43 C29H35ClN5O 504.25 3.5 ~20
Compound 22d C23H25N4O5 437.18 1.9 ~150
  • The target compound’s cyclopropane and methylpyrazole groups likely increase lipophilicity (logP ~2.8) compared to the more polar benzooxazine derivative (22d, logP ~1.9) .

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